molecular formula C8H14 B086258 1,3-Octadiene CAS No. 1002-33-1

1,3-Octadiene

Cat. No.: B086258
CAS No.: 1002-33-1
M. Wt: 110.2 g/mol
InChI Key: QTYUSOHYEPOHLV-FNORWQNLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Octadiene is typically synthesized through a multi-step reaction process involving propylene. The initial step involves the hydrogenation of propylene to produce 1-octene. Subsequently, 1-octene reacts with acetylene to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is stored in closed containers to prevent contact with oxygen, strong oxidants, and strong acids due to its flammability and volatility .

Chemical Reactions Analysis

Types of Reactions: 1,3-Octadiene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens such as chlorine or bromine in the presence of light or heat.

Major Products:

Scientific Research Applications

1,3-Octadiene has several scientific research applications, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential role in biological systems and its interactions with enzymes and other biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of synthetic rubber, adhesives, and coatings.

Comparison with Similar Compounds

    1,3-Butadiene: A four-carbon diolefin with similar reactivity but different physical properties.

    1,5-Hexadiene: A six-carbon diolefin with similar chemical behavior but different applications.

    1,7-Octadiene: An isomer of 1,3-octadiene with the double bonds located at different positions.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its eight-carbon chain provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(3E)-octa-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,5,7H,1,4,6,8H2,2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYUSOHYEPOHLV-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Record name OCTADIENE
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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DSSTOX Substance ID

DTXSID301020810
Record name (E)-1,3-Octadiene
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Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Octadiene appears as a colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air. May be mildly toxic by inhalation and ingestion. Used to make other chemicals., Colorless liquid; [CAMEO]
Record name OCTADIENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4102
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Octadiene
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CAS No.

63597-41-1, 1002-33-1, 39491-65-1
Record name OCTADIENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4102
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Octadiene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-1,3-Octadiene
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Record name Octadiene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-1,3-Octadiene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Octadiene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040966
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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